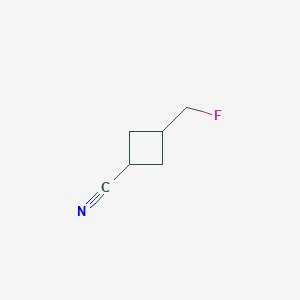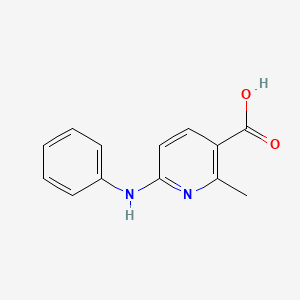
4-(4-Aminophenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminophenyl)butan-2-one is an organic compound with the molecular formula C10H13NO It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a butanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)butan-2-one can be achieved through several methods. One common approach involves the reduction of 4-(4-Nitrophenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often at elevated temperatures and pressures to ensure complete reduction .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in organic solvents.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of amides, sulfonamides, or other substituted derivatives.
Scientific Research Applications
4-(4-Aminophenyl)butan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)butan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions can affect various cellular pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)butan-2-one: The precursor in the synthesis of 4-(4-Aminophenyl)butan-2-one.
4-(4-Methoxyphenyl)butan-2-one: A structurally similar compound with a methoxy group instead of an amino group.
4-(4-Chlorophenyl)butan-2-one: Another similar compound with a chloro group instead of an amino group.
Uniqueness
This compound is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-(4-aminophenyl)butan-2-one |
InChI |
InChI=1S/C10H13NO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,11H2,1H3 |
InChI Key |
KLUYMVRPHYGSNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



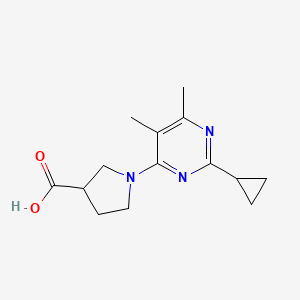

![4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15230094.png)
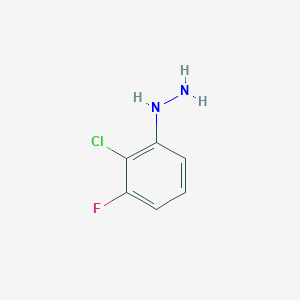
![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B15230121.png)

![2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl-](/img/structure/B15230133.png)
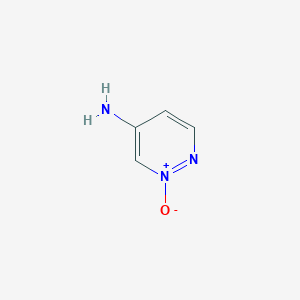
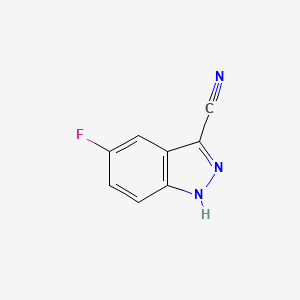
![5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B15230152.png)
